![molecular formula C17H14N2O3 B5572319 methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate
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Overview
Description
The compound under discussion is a part of a broader category of organic compounds known for their intricate molecular structures and diverse chemical properties. The scientific interest in such compounds spans from their synthesis and structural analysis to exploring their potential in various applications, excluding pharmacological aspects.
Synthesis Analysis
The synthesis of closely related compounds involves intricate reactions, highlighting the compound's complex nature. For example, a study describes the synthesis involving reactions of formaldehyde and dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the steps to achieve similar complex structures (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
Molecular structure analysis through crystallography reveals the arrangement and bonding within such compounds, providing insights into their stability and reactivity. The crystal structure of related compounds shows disorder within methoxycarbonyl groups and highlights the conjugations within triazene moieties, essential for understanding the compound's electronic structure (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions, such as the one involving cyano(ethoxycarbonylthioylthio)methyl benzoate, demonstrate the compound's reactivity and potential as a radical equivalent for acyl unit introduction via radical addition to olefins (Bagal, de Greef, & Zard, 2006). These reactions are crucial for further chemical modifications and applications.
Physical Properties Analysis
The physical properties, such as crystal packing and molecular orientation, are pivotal for understanding the compound's behavior in different states. Studies on similar compounds emphasize the importance of van der Waals interactions in crystal packing, affecting the compound's melting point, solubility, and stability (Moser, Bertolasi, & Vaughan, 2005).
Scientific Research Applications
Synthesis and Characterization
- Research includes the synthesis of liquid crystalline behaviors of double Schiff bases bearing ester linkage, indicating a focus on developing materials with potential applications in display technologies and sensors (Al-Obaidy, Tomi, & Abdulqader, 2021).
- Studies on Schiff base/ester liquid crystals with different lateral substituents have explored mesophase behavior and DFT calculations, contributing to the understanding of materials science and engineering applications (Ahmed, Hagar, El-Sayed, & Alnoman, 2019).
Mesomorphic Properties and Liquid Crystals
- Investigations into the mesomorphic properties of various compounds have led to the identification of broad ranges of nematic mesophases, which are critical for the development of advanced liquid crystal displays and optical devices (Ahmed et al., 2020).
Advanced Materials Synthesis
- Research on the synthesis of labeled compounds for use in biochemical and pharmacological studies has been conducted, showcasing the versatility of these compounds in scientific research (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Photophysical and Mesomorphic Analysis
- Studies on new wide-stability azo/ester/Schiff base liquid crystals have been carried out, focusing on their synthesis, mesomorphic, photophysical, and DFT approaches. These compounds are analyzed for their thermal stability and mesomorphic range, contributing to the field of photonic materials (Nagwa H. S. Ahmed et al., 2020).
Mechanism of Action
The mechanism of action for a compound depends on its chemical structure and its intended use. For example, methyl 4-aminobenzoate (benzocaine) works by blocking nerve signals in your body, which causes a numbing effect . The mechanism of action for “methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate” is not available in the sources I found.
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[4-(cyanomethyl)phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)14-6-4-13(5-7-14)16(20)19-15-8-2-12(3-9-15)10-11-18/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWFINMJGFOEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate |
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